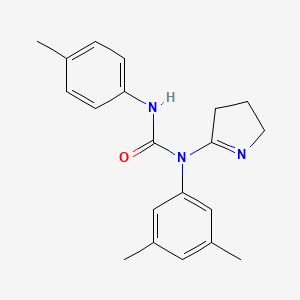

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring substituted at the 5-position, a 3,5-dimethylphenyl group, and a p-tolyl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, attributed to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-6-8-17(9-7-14)22-20(24)23(19-5-4-10-21-19)18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLIQDHYCQGZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a pyrrolidine ring and aromatic substituents, suggests potential biological activity that has garnered interest in medicinal chemistry. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O

- IUPAC Name : this compound

- CAS Number : 898449-65-5

The compound's structure is characterized by a pyrrole ring attached to a urea moiety, which is known to influence its biological interactions.

Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The proposed mechanism includes:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.

- DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.

Study 1: Anticancer Activity Evaluation

A study conducted by researchers evaluated various urea derivatives for their anticancer activity using different human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 15 µM.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea-Containing Heterocycles

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 5a,b in ) involves urea or thiourea as reactants, forming fused heterocyclic systems. Key differences include:

- Structural Backbone: The target compound retains a free urea group (-NH-C(O)-NH-), whereas pyrazolo-pyrimidinones incorporate urea into a rigid bicyclic system. This rigidity may enhance thermal stability but reduce conformational flexibility for target binding.

- Synthetic Yields: Pyrazolo-pyrimidinones are synthesized in yields dependent on reaction conditions (e.g., fusion at 200°C), comparable to typical urea cyclization methods.

Aromatic Substitution Patterns

highlights compounds with p-tolyl groups (e.g., compound 1901 ).

- p-Tolyl Effects : The p-tolyl group in both the target compound and compound 1901 may enhance lipophilicity, influencing membrane permeability or solubility. Computational studies suggest that such substituents can modulate electronic properties (e.g., dipole moments) and steric bulk, affecting receptor binding .

- Biological Implications : While compound 1901’s bioactivity is unspecified, p-tolyl-containing analogs in other studies often exhibit improved pharmacokinetic profiles compared to unsubstituted phenyl groups.

Pyrrolidine/Pyrrolone Derivatives

describes pyrrol-2-ones (e.g., 15m , 16a ) with substituted aryl groups.

- This may enhance adaptability in binding pockets but reduce planarity-dependent π-π stacking .

- Physical Properties : Pyrrol-2-ones in exhibit melting points ranging from 138–211°C, influenced by substituents (e.g., chloro or hydroxyl groups). The target compound’s urea group may elevate its melting point due to additional hydrogen-bonding capacity.

Data Tables

Table 2. Substituent Effects on Properties

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely parallels urea cyclization methods (), but the dihydro-pyrrole and aryl substituents may necessitate tailored conditions (e.g., protective group strategies).

- Structure-Activity Relationships (SAR) : The 3,5-dimethylphenyl group could mimic meta-substituted aromatics in kinase inhibitors, while the p-tolyl group may align with COX-2 selective agents.

- Computational Gaps : ’s DFT methods could predict the target’s stability or reactivity, but analogous studies are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.